Stereochemical Purity Verification: UV Spectroscopic Differentiation of (E)- vs (Z)-1-Bromo-3-chloroprop-1-ene
The (E)- and (Z)-isomers of 1-bromo-3-chloroprop-1-ene exhibit distinct ultraviolet absorption maxima, enabling definitive discrimination and quantification of isomeric purity by UV spectroscopy [1].
| Evidence Dimension | UV absorption maximum (λmax) |
|---|---|
| Target Compound Data | 210 nm |
| Comparator Or Baseline | (Z)-1-bromo-3-chloroprop-1-ene |
| Quantified Difference | (E)-isomer absorbs at 210 nm; (Z)-isomer at a longer wavelength (value not explicitly reported in the accessible abstract) |
| Conditions | UV spectrophotometry; Hatch and Harwell, J. Am. Chem. Soc., 1953 |
Why This Matters
Procurement of stereochemically defined (E)-isomer requires a verifiable analytical method to confirm isomeric identity and exclude contamination by the (Z)-isomer.
- [1] Hatch, L.F.; Harwell, K.E. Allylic Chlorides XX. Preparation and Properties of the 1-Bromo-3-chloro-1-propenes. J. Am. Chem. Soc. 1953, 75, 6002. View Source
